Ropinirole Hydrochloride is a non-ergot dopamine agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a dopamine D2 and D3 receptor agonist, exhibiting a higher affinity for the D3 receptor subtype. [, , , , ] In scientific research, Ropinirole Hydrochloride serves as a valuable tool for investigating dopaminergic pathways and their roles in various physiological and pathological processes.
References:[1] Ropinirole Hydrochloride - Semantic Scholar Paper #1 [] Development and Evaluation of Buccoadhesive Film of Ropinirole Hydrochloride for the Treatment of Parkinson’s Disease - Semantic Scholar Paper #2[3] Pharmacokinetics and effect of food after oral administration of prolonged‐release tablets of ropinirole hydrochloride in Japanese patients with Parkinson’s disease - Semantic Scholar Paper #3 [] Development and Validation of Stability- Indicating Tlc-Densitometric Determination of Ropinirole Hydrochloride in Bulk and Pharmaceutical Dosage Form - Semantic Scholar Paper #4 [] Critical review of ropinirole and pramipexole – putative dopamine D3‐receptor selective agonists – for the treatment of RLS - Semantic Scholar Paper #5 [] Ropinirole hydrochloride, a dopamine agonist. - Semantic Scholar Paper #6 [] Analytical methodology for authentication of Ropinirole using HPLC andFT-IR - Semantic Scholar Paper #7 [] Requip - Semantic Scholar Paper #8 [] Preformulation study of a new dosage form for Parkinson's disease: Orally disintegrating film of ropinirole hydrochloride - Semantic Scholar Paper #9 [] Bilosomes as Soft Nanovesicular Carriers for Ropinirole Hydrochloride: Preparation and In- vitro Characterization - Semantic Scholar Paper #10 [] Retracted: Clinical Observation of Ropinirole Hydrochloride in the Treatment of Parkinson's Disease - Semantic Scholar Paper #12 [] Clinical Observation of Ropinirole Hydrochloride in the Treatment of Parkinson's Disease - Semantic Scholar Paper #13 [] Biocompatible mucoadhesive nanoparticles for brain targeting of ropinirole hydrochloride: Formulations, radiolabeling and biodistribution - Semantic Scholar Paper #14 [] Development and Validation of RP-HPLC Method for the Determination of Ropinirole Hydrochloride in Bulk and Pharmaceutical Dosage Forms - Semantic Scholar Paper #15 [] Serotonergic Neurotransmission System Modulator, Vortioxetine, and Dopaminergic D2/D3 Receptor Agonist, Ropinirole, Attenuate Fibromyalgia-Like Symptoms in Mice - Semantic Scholar Paper #16 [] Ropinirole hydrochloride for amyotrophic lateral sclerosis: A single-center, randomized feasibility, double-blind, placebo-controlled trial - Semantic Scholar Paper #17[17] Fabricating Polymer/Surfactant/Cyclodextrin Hybrid Particles for Possible Nose-to-Brain Delivery of Ropinirole Hydrochloride: In Vitro and Ex Vivo Evaluation - Semantic Scholar Paper #18[18] Spinal Cord Motor Neuron Phenotypes and Polygenic Risk Scores in Sporadic Amyotrophic Lateral Sclerosis: Deciphering the Disease Pathology and Therapeutic Potential of Ropinirole Hydrochloride - Semantic Scholar Paper #19[19] PEO-b-PCL/Tween 80/cyclodextrin systems: from bioinspired fabrication to possible nasal administration of ropinirole hydrochloride - Semantic Scholar Paper #20[20] Formulation, Optimization, and Evaluation of Bioadhesive Xanthan Gum Based Buccal Patch for Sustained Delivery of Ropinirole Hydrochloride - Semantic Scholar Paper #21[21] FORMULATION DEVELOPMENT AND EVALUATION OF BIPHASIC DRUG DELIVERY SYSTEM OF ROPINIROLE HYDROCHLORIDE - Semantic Scholar Paper #22[22] Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles - Semantic Scholar Paper #23[23] Recent advancements in ropinirole hydrochloride embedded nano-techniques in Parkinson’s treatment - Semantic Scholar Paper #24[24] Spray-dried alginate microparticles for potential intranasal delivery of ropinirole hydrochloride: development, characterization and histopathological evaluation - Semantic Scholar Paper #25[25] [Ropinirole Hydrochloride for ALS] - Semantic Scholar Paper #26[26] Application of chemometric approach for development and validation of high performance liquid chromatography method for estimation of ropinirole hydrochloride - Semantic Scholar Paper #27[27] [Ropinirole Hydrochloride, a Candidate Drug for ALS Treatment] - Semantic Scholar Paper #28[28] QUANTIFICATION OF ROPINIROLE HYDROCHLORIDE IN API AND TABLETS BY NOVEL STABILITY-INDICATING RP-HPLC METHOD: IT’S VALIDATION AND FORCED DEGRADATION STUDIES - Semantic Scholar Paper #29[29] DEVELOPMENT AND CHARACTERIZATION OF SUBLINGUAL FILM CONTAINING ROPINIROLE HYDROCHLORIDE - Semantic Scholar Paper #30[30] The Design, Synthesis and Preliminary Pharmacokinetic Evaluation of d3-Poziotinib Hydrochloride - Semantic Scholar Paper #31[31] Ropinirole Hydrochloride Remedy for Amyotrophic Lateral Sclerosis (P3.9-052) - Semantic Scholar Paper #29
Ropinirole D3 Hydrochloride is an active pharmaceutical ingredient primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome. It functions as a dopamine agonist, mimicking the action of dopamine in the brain, which is crucial for regulating movement and coordination. This compound is derived from the structure of ropinirole, a well-known medication that helps alleviate symptoms associated with the deficiency of dopamine due to neurodegenerative disorders.
Ropinirole D3 Hydrochloride is synthesized through various chemical processes involving precursors that are typically derived from natural sources or synthesized in laboratories. The compound is produced under strict regulatory guidelines to ensure its purity and efficacy for medicinal use.
Ropinirole D3 Hydrochloride falls under the classification of dopamine agonists. These agents are utilized in pharmacotherapy to stimulate dopamine receptors in the brain, thereby enhancing dopaminergic activity. This classification is significant in the context of treating conditions like Parkinson's disease, where dopamine levels are critically low.
The synthesis of Ropinirole D3 Hydrochloride involves several key steps, typically including:
The synthesis can be achieved through both chemical synthesis and semi-synthetic methods, depending on the availability of starting materials and desired purity levels. Specific reagents and catalysts are employed to facilitate reactions while minimizing by-products.
The molecular formula for Ropinirole D3 Hydrochloride is . The structure features a bicyclic ring system with nitrogen atoms incorporated into its framework, which is essential for its activity as a dopamine agonist.
Ropinirole D3 Hydrochloride undergoes various chemical reactions during its synthesis and metabolism:
The reaction conditions such as temperature, pH, and solvent choice are meticulously controlled to optimize yield and purity.
Ropinirole D3 Hydrochloride exerts its therapeutic effects by selectively stimulating dopamine receptors (primarily D2 receptors) in the brain. This action compensates for the reduced dopamine levels seen in patients with Parkinson's disease.
Ropinirole D3 Hydrochloride is primarily used in clinical settings for:
In addition, ongoing research explores potential applications in other neurological disorders where dopaminergic signaling may be impaired.
The indole scaffold of ropinirole D3 hydrochloride (4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one) is synthesized via catalytic cyclization. Modern approaches leverage transition metal catalysis to improve regioselectivity and yield. The Leimgruber-Batcho indole synthesis remains prevalent, utilizing ortho-nitrotoluene and dimethylformamide dimethyl acetal (DMFDMA) under palladium catalysis to form the 2-unsubstituted indole precursor. Recent advances employ palladium/copper bimetallic systems (e.g., PdCl₂/CuI) in dimethylacetamide (DMAc), achieving 85–92% yields at 100–120°C through Sonogashira coupling-cyclization sequences [1] [6]. Alternative enzymatic strategies using recombinant toluene dioxygenase (TDO) enable asymmetric indole formation from benzene derivatives under mild conditions (pH 7.0, 25°C), though industrial scalability remains limited [5].
Table 1: Catalytic Methods for Indole Core Synthesis
Method | Catalyst System | Temperature (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Leimgruber-Batcho | Pd/C, H₂ (50 psi) | 80 | 78 | High (>95%) |
Sonogashira Cyclization | PdCl₂(PPh₃)₂/CuI | 110 | 92 | Ortho-specific |
Enzymatic Oxidation | TDO/NADPH | 25 | 65 | Variable |
Palladium catalysis enables efficient functionalization of the indole core at the C4 position—a critical step for installing the ethylamine side chain of ropinirole. Suzuki-Miyaura coupling using 4-bromoindolin-2-one and (2-(dipropylamino)ethyl)boronic acid achieves 75–80% yields with Pd(PPh₃)₄/K₂CO₃ in toluene/water (4:1) at 80°C [6]. Key challenges include suppressing protodeboronation and N-alkyl group interference. Optimized protocols employ bulky phosphine ligands (e.g., SPhos) to stabilize the palladium complex, reducing homocoupling byproducts to <5% [4]. For deuterated analogs (ropinirole D3), deuterium-labeled boronic acids (CD₂CD₂Bpin) enable isotopic incorporation at the ethylene bridge, though kinetic isotope effects (KIEs) reduce coupling rates by 1.2–1.5× compared to non-deuterated analogs [3] [9].
N-Alkylation of the indolinone nitrogen (to form the tertiary amine) exhibits solvent-dependent kinetics. In aprotic solvents (DMF, DMSO), alkylation with 1-bromo-3-chloropropane follows second-order kinetics, with rate constants (k₂) increasing with solvent polarity:
Table 2: Solvent Effects on N-Alkylation Kinetics
Solvent | Dielectric Constant (ε) | Rate Constant (k₂ ×10⁴ L·mol⁻¹·s⁻¹) | Activation Energy (Eₐ, kJ/mol) |
---|---|---|---|
Toluene | 2.4 | 0.09 | 85 |
Ethanol | 24.3 | 0.7 | 76 |
DMF | 36.7 | 2.1 | 70 |
DMSO | 46.7 | 3.8 | 68 |
Ropinirole D3 hydrochloride ([²H₃]-ropinirole) incorporates deuterium at the α-carbon of the dipropylamino group (–N–CH₂CD₂–). Synthesis involves:
Deuterium induces primary kinetic isotope effects (KIEs) in metabolism. In vitro studies show CYP1A2-mediated N-despropylation (the major metabolic pathway) is 2.3× slower for ropinirole D3 vs. non-deuterated ropinirole due to C–D bond cleavage resistance. This prolongs the elimination half-life (t₁/₂) from 6.0 hours to 7.8 hours in human hepatocytes and reduces clearance by 30% [3] [10]. Deuterium also attenuates auto-oxidation at the ethylamine bridge, improving solid-state stability by 40% under accelerated conditions (40°C/75% RH, 3 months) [9].
Table 3: Isotope Effects on Ropinirole D3 Pharmacokinetics
Parameter | Ropinirole HCl | Ropinirole D3 HCl | Change (%) |
---|---|---|---|
CYP1A2 Kₘ (µM) | 15.2 | 35.1 | +131% |
Hepatocyte t₁/₂ (h) | 6.0 | 7.8 | +30% |
Plasma clearance (L/h) | 47 | 33 | -30% |
In vivo AUC₀–∞ (ng·h/mL) | 320 | 480 | +50% |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8